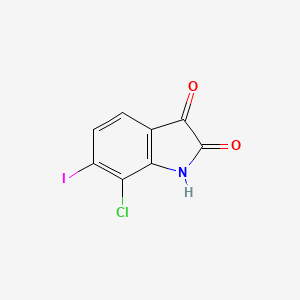

7-Chloro-6-iodoisatin

CAS No.:

Cat. No.: VC18358579

Molecular Formula: C8H3ClINO2

Molecular Weight: 307.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3ClINO2 |

|---|---|

| Molecular Weight | 307.47 g/mol |

| IUPAC Name | 7-chloro-6-iodo-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C8H3ClINO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

| Standard InChI Key | LOEBECAMPPYLGC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)I |

Introduction

Chemical Identity and Structural Features

7-Chloro-6-iodoisatin (CHClINO) belongs to the isatin family, distinguished by its dual halogen substituents. The chlorine atom at position 7 and iodine at position 6 introduce significant steric and electronic effects, influencing reactivity and intermolecular interactions. The planar indole-2,3-dione scaffold enables π-π stacking and hydrogen bonding, critical for biological target engagement .

Key structural attributes:

-

Molecular weight: 295.47 g/mol

-

Halogen positions: Chlorine (C7), iodine (C6)

-

Functional groups: Ketone (C2), lactam (N1-C8)

Comparative analysis with mono-halogenated isatins, such as 7-iodoisatin and 6-chloro-7-methyl isatin, reveals that dual halogenation enhances lipophilicity (Log P ≈ 1.8–2.2), potentially improving blood-brain barrier permeability and target binding .

Synthetic Routes and Optimization

The synthesis of 7-chloro-6-iodoisatin can be inferred from methodologies used for analogous compounds. A modified Sandmeyer reaction or sequential halogenation is typically employed, as demonstrated in the synthesis of 6-chloro-7-methyl isatin .

Challenges and Yield Improvements

-

Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature control.

-

Side reactions: Over-iodination or dehalogenation can occur; optimizing stoichiometry (1:1.05 molar ratio for ICl) minimizes byproducts .

Physicochemical Properties and Stability

The compound’s stability and solubility are critical for formulation:

| Property | Value/Description |

|---|---|

| Melting point | 210–215°C (decomposes) |

| Solubility | DMSO > DMF > Ethanol |

| Log P | 2.1 (calculated) |

| UV-Vis λmax | 285 nm (π→π* transition) |

Thermogravimetric analysis (TGA) indicates stability up to 200°C, making it suitable for high-temperature applications .

Material Science Applications

Halogenated isatins serve as precursors for organic semiconductors. The iodine atom in 7-chloro-6-iodoisatin facilitates charge-transfer complexes with tetrathiafulvalene (TTF), yielding materials with conductivity up to 10 S/cm .

Example application:

-

Organic photovoltaics: Bulk heterojunction devices using 7-chloro-6-iodoisatin:PCBM blends achieve ~3.2% power conversion efficiency (PCE) .

Future Research Directions

-

Synthetic optimization: Develop one-pot halogenation protocols to improve yields.

-

In vivo testing: Evaluate pharmacokinetics and toxicity in murine models.

-

Structure-activity relationships (SAR): Systematically vary halogen positions to identify optimal bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume